molecular formula C12H13F3N2O2 B15064675 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine

Cat. No.: B15064675
M. Wt: 274.24 g/mol
InChI Key: NHFQAPYABNRJNC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine typically involves the introduction of the nitrophenyl and trifluoromethyl groups onto a piperidine ring. One common method includes the reaction of 4-nitrobenzaldehyde with trifluoromethylated piperidine under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-aminophenyl)-2-(trifluoromethyl)piperidine.

Scientific Research Applications

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-2-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(4-Aminophenyl)-2-(trifluoromethyl)piperidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2

InChI Key

NHFQAPYABNRJNC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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